molecular formula C13H17FO B14842506 3-(Cyclohexylmethyl)-4-fluorophenol

3-(Cyclohexylmethyl)-4-fluorophenol

Cat. No.: B14842506
M. Wt: 208.27 g/mol
InChI Key: UBBHKOVNUXPGPX-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-4-fluorophenol is an organic compound that features a cyclohexylmethyl group attached to a phenol ring with a fluorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-4-fluorophenol typically involves the alkylation of 4-fluorophenol with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexylmethyl-4-fluorocyclohexanol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexylmethyl-4-fluorocyclohexanol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(Cyclohexylmethyl)-4-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The fluorine atom can enhance the compound’s lipophilicity and influence its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenol: Lacks the cyclohexylmethyl group, making it less lipophilic.

    Cyclohexylmethylphenol: Lacks the fluorine atom, affecting its reactivity and biological activity.

    4-Fluorocyclohexanol: Contains a hydroxyl group instead of a phenol group, altering its chemical properties.

Uniqueness

3-(Cyclohexylmethyl)-4-fluorophenol is unique due to the combination of the cyclohexylmethyl group and the fluorine atom, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

3-(cyclohexylmethyl)-4-fluorophenol

InChI

InChI=1S/C13H17FO/c14-13-7-6-12(15)9-11(13)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2

InChI Key

UBBHKOVNUXPGPX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C=CC(=C2)O)F

Origin of Product

United States

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